Comparison of Physicochemical Properties: CLogP, TPSA, and H-Bond Profile of Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate vs. the Non-Oxo Parent Compound
The target compound incorporates an 8-ketone that increases molecular weight by 13.97 g/mol and adds one H-bond acceptor (from 3 to 4 acceptors) relative to the non-oxo parent tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7). For the non-oxo parent, PubChem computed XLogP3-AA is 1.4 with TPSA of 38.8 Ų (C₁₂H₂₁NO₃, MW 227.31). The target compound exhibits a markedly lower XLogP3-AA of 0.1 and higher TPSA of 55.8 Ų (C₁₂H₁₉NO₄, MW 241.28) [1][2]. This represents a LogP decrease of approximately 1.3 log units and a TPSA increase of approximately 17 Ų. Both parameters trend in the direction of improved aqueous solubility and reduced passive membrane permeability, consistent with the introduction of the polar ketone group. These differences are quantitatively sufficient to alter predictions of oral absorption and blood–brain barrier penetration in drug-like property filters (e.g., Lipinski Rule of Five, CNS MPO score) and must be accounted for in any scaffold-hopping or bioisostere replacement strategy.
| Evidence Dimension | Physicochemical property profile (LogP, TPSA, H-bond acceptors) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.1; TPSA: 55.8 Ų; H-bond acceptors: 4; H-bond donors: 0; MW: 241.28 g/mol |
| Comparator Or Baseline | tert-Butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7): XLogP3-AA: 1.4; TPSA: 38.8 Ų; H-bond acceptors: 3; H-bond donors: 0; MW: 227.31 g/mol |
| Quantified Difference | ΔLogP = –1.3; ΔTPSA = +17.0 Ų; ΔMW = +13.97 g/mol; ΔHBA = +1 |
| Conditions | PubChem computed properties (XLogP3-AA, Cactvs TPSA, PubChem release 2021.05.07) for both compounds. |
Why This Matters
A LogP shift of this magnitude (1.3 log units) can alter predicted aqueous solubility by approximately one order of magnitude and significantly impact permeability classification, directly influencing the fitness of a building block for CNS vs. peripheral drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 130992076: tert-Butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/130992076. View Source
- [2] PubChem. Compound Summary for tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7). National Center for Biotechnology Information. Data retrieved from PubChem computed properties. View Source
